Ethyl 2-(4-methylpiperazin-1-yl)benzoate
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Overview
Description
Ethyl 2-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol It is an ester derivative of benzoic acid and contains a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methylpiperazin-1-yl)benzoate typically involves the esterification of 2-(4-methylpiperazin-1-yl)benzoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine and benzoate derivatives.
Scientific Research Applications
Ethyl 2-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate
- 4-((4-methylpiperazin-1-yl)methyl)benzoic acid
- N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine
Uniqueness
Ethyl 2-(4-methylpiperazin-1-yl)benzoate is unique due to its specific ester linkage and the presence of a methyl-substituted piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
773135-45-8 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-6-4-5-7-13(12)16-10-8-15(2)9-11-16/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
WORWGENGMZRIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2CCN(CC2)C |
Origin of Product |
United States |
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